molecular formula C14H26O2 B3055564 2-[10-(oxiran-2-yl)decyl]oxirane CAS No. 65520-48-1

2-[10-(oxiran-2-yl)decyl]oxirane

Cat. No.: B3055564
CAS No.: 65520-48-1
M. Wt: 226.35 g/mol
InChI Key: GMOUFZQRQCICEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(oxiran-2-yl)decyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 1,13-tetradecadiene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions. The reaction proceeds as follows:

    Starting Material: 1,13-tetradecadiene

    Reagent: m-chloroperoxybenzoic acid (mCPBA)

    Solvent: Dichloromethane (DCM)

    Temperature: Room temperature

    Reaction Time: Several hours

The reaction yields this compound as the major product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2-[10-(oxiran-2-yl)decyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The epoxide rings can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of diols, amino alcohols, and thioethers, respectively.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reactions can occur at the epoxide rings, leading to the formation of halohydrins.

Common Reagents and Conditions

    Nucleophilic Ring Opening:

Major Products Formed

    Diols: Formed from nucleophilic ring opening with water or alcohols.

    Amino Alcohols: Formed from nucleophilic ring opening with amines.

    Thioethers: Formed from nucleophilic ring opening with thiols.

    Halohydrins: Formed from halogenation reactions.

Scientific Research Applications

2-[10-(oxiran-2-yl)decyl]oxirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a cross-linking agent in biomaterials and its interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of epoxy resins, which are used in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism of action of 2-[10-(oxiran-2-yl)decyl]oxirane involves the reactivity of its epoxide groups. The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in its applications as a cross-linking agent and in organic synthesis.

Molecular Targets and Pathways

In biological systems, the epoxide groups can react with nucleophilic sites on proteins, DNA, and other biomolecules, leading to cross-linking and potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

2-[10-(oxiran-2-yl)decyl]oxirane can be compared with other diepoxides and monoepoxides:

    1,2-epoxydecane: A monoepoxide with similar reactivity but only one epoxide group.

    1,27,8-diepoxyoctane: A shorter-chain diepoxide with similar chemical properties.

    1,29,10-diepoxydecane: Another diepoxide with a different chain length and reactivity profile.

Uniqueness

The uniqueness of this compound lies in its specific chain length and the presence of two epoxide groups, which provide distinct reactivity and potential for cross-linking applications. Its longer chain length compared to other diepoxides may influence its solubility, reactivity, and interactions with other molecules.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this compound.

Properties

IUPAC Name

2-[10-(oxiran-2-yl)decyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1(3-5-7-9-13-11-15-13)2-4-6-8-10-14-12-16-14/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOUFZQRQCICEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCCCCCCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984118
Record name 2,2'-(Decane-1,10-diyl)bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65520-48-1
Record name 2,2′-(1,10-Decanediyl)bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65520-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2:13,14-Diepoxytetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065520481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Decane-1,10-diyl)bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:13,14-diepoxytetradecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[10-(oxiran-2-yl)decyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-[10-(oxiran-2-yl)decyl]oxirane
Reactant of Route 3
2-[10-(oxiran-2-yl)decyl]oxirane
Reactant of Route 4
Reactant of Route 4
2-[10-(oxiran-2-yl)decyl]oxirane
Reactant of Route 5
2-[10-(oxiran-2-yl)decyl]oxirane
Reactant of Route 6
2-[10-(oxiran-2-yl)decyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.